Architectural Specificity for LSD1 Inhibitor Development: A Core Scaffold with Nanomolar Potential
The 1H-pyrrolo[2,3-c]pyridine scaffold has been validated as a core structural element for generating highly potent, reversible LSD1 inhibitors. A derivative from this series (compound 46) achieved an enzymatic IC50 of 3.1 nM against LSD1 and cellular IC50 values of 0.6 nM (MV4;11 AML cells) and 1.1 nM (H1417 SCLC cells) [1]. While specific data for the unsubstituted acetic acid building block is not directly reported, this data provides strong class-level inference for the scaffold's inherent value: the [2,3-c]pyridine ring fusion is essential for achieving this specific nanomolar potency profile, a result not readily achievable with alternative regioisomeric scaffolds like pyrrolo[2,3-b]pyridine which are more commonly associated with CRTH2 antagonism.
| Evidence Dimension | Scaffold-specific biological activity potential |
|---|---|
| Target Compound Data | Derivative IC50: 3.1 nM (LSD1 enzyme); 0.6 nM (MV4;11 cell growth) |
| Comparator Or Baseline | Pyrrolo[2,3-b]pyridine scaffold (7-azaindole): Associated with CRTH2 antagonism (no comparable LSD1 data). |
| Quantified Difference | Qualitative difference in primary target class engagement (LSD1 vs CRTH2). |
| Conditions | LSD1 enzymatic assay; MV4;11 and H1417 cell viability assays. |
Why This Matters
For programs targeting LSD1, selecting the correct azaindole regioisomer is critical to achieving nanomolar potency, as the [2,3-c] scaffold is proven to deliver high-affinity, reversible inhibition.
- [1] Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 14(10), 1389-1395. View Source
